4-Ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine
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Overview
Description
4-Ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxyamine with phenyl isocyanate, followed by cyclization with cyanuric chloride. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazines, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
- 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine
- 2-Amino-4-chloro-6-ethylamino-1,3,5-triazine
- 2-Amino-4-methoxy-6-(trifluoromethyl)-1,3,5-triazine
Comparison: Compared to these similar compounds, 4-ethoxy-6-imino-1-phenyl-1,6-dihydro-1,3,5-triazin-2-amine is unique due to its specific ethoxy and phenyl substituents, which confer distinct chemical and biological properties. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
61464-72-0 |
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Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-ethoxy-6-imino-1-phenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H13N5O/c1-2-17-11-14-9(12)16(10(13)15-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14,15) |
InChI Key |
GAICHRCKAKDDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=N)N(C(=N1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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